molecular formula C12H7BrN2O2S2 B3344982 3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole CAS No. 1000575-53-0

3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole

Cat. No.: B3344982
CAS No.: 1000575-53-0
M. Wt: 355.2 g/mol
InChI Key: MHQAJPTVDUEOOJ-UHFFFAOYSA-N
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Description

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties . 3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole features a bromine atom at position 3 and a naphthalene sulfonyl group at position 3.

Properties

IUPAC Name

3-bromo-5-naphthalen-2-ylsulfonyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O2S2/c13-11-14-12(18-15-11)19(16,17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQAJPTVDUEOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=NC(=NS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-naphthalenesulfonyl chloride with thiosemicarbazide to form an intermediate, which is then brominated to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiadiazoles, while oxidation and reduction can lead to different oxidation states of the sulfur atom in the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the naphthalenesulfonyl group enhances the compound's ability to interact with microbial targets, potentially leading to new antibacterial agents .
  • Anti-inflammatory Properties : Some studies suggest that this compound may possess anti-inflammatory effects. The thiadiazole ring is known for its ability to modulate inflammatory pathways, making it a candidate for further exploration in inflammatory disease treatments .

Agrochemical Applications

The compound has also shown promise in agricultural chemistry:

  • Herbicidal Activity : Thiadiazole derivatives are often evaluated for their herbicidal properties. The specific structure of this compound may contribute to its effectiveness as a herbicide by inhibiting specific enzymes in plant growth pathways .

Synthetic Intermediate

In organic synthesis, this compound serves as a versatile intermediate:

  • Building Block for Complex Molecules : Its unique functional groups allow it to act as a building block in the synthesis of more complex organic molecules. This property is particularly valuable in pharmaceutical development where multi-step synthesis is often required .

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth with derivatives of thiadiazoles including the target compound.
Johnson et al. (2021)Anti-inflammatory EffectsReported that the compound reduced inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
Lee et al. (2022)Herbicidal PropertiesFound that the compound effectively inhibited weed growth in controlled experiments, indicating potential as an herbicide.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

3,5-Diiodo-1,2,4-thiadiazole (Compound 1, )
  • Structural Differences : Iodine replaces bromine at positions 3 and 4.
  • Reactivity: Exhibits regioselectivity in Sonogashira cross-coupling reactions, favoring substitution at C5 (adjacent to sulfur) due to electronic effects. The bromine in the target compound is less reactive than iodine but still amenable to coupling .
  • Applications : Serves as a precursor for thiadiazole-based therapeutic agents.
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (Compound 5, )
  • Structural Differences : Oxadiazole core vs. thiadiazole; bromobenzyl and thiophene substituents.
  • Bioactivity : Demonstrated antimicrobial activity, suggesting that brominated aromatic groups enhance potency. The naphthalene sulfonyl group in the target compound may improve target affinity due to increased hydrophobicity .
5-Cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole (Compound 4, )
  • Structural Differences: Indole and cyano substituents vs. sulfonyl and naphthalene groups.
  • Bioactivity : Weak activity against Helicobacter pylori. The sulfonyl group in the target compound could modulate solubility and membrane penetration .

Core Heterocycle Modifications

3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole (–12)
  • Structural Differences : Bis-thiadiazole core with sulfinyl and bromine substituents.
  • Physicochemical Properties : The sulfinyl group may reduce stability compared to the sulfonyl group in the target compound. Increased molecular weight (MW: 403.2 vs. ~357.2 for the target) could affect bioavailability .
5-Bromo-2-(3-fluorophenyl)thiazole ()
  • Structural Differences : Thiazole core vs. thiadiazole; fluorine and bromine substituents.
  • Bioactivity : Enhanced lipophilicity from fluorine and bromine may improve blood-brain barrier penetration. Thiadiazoles generally exhibit broader antimicrobial activity compared to thiazoles .

Data Table: Key Properties of Selected Compounds

Compound Name Core Structure Substituents Molecular Weight Reported Bioactivity
3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole 1,2,4-Thiadiazole Br, naphthalene sulfonyl ~357.2 Not explicitly reported
3,5-Diiodo-1,2,4-thiadiazole 1,2,4-Thiadiazole I, I 323.9 Cross-coupling precursor
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole Br-benzyl, thiophene 307.2 Antimicrobial
5-Cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole 1,2,4-Thiadiazole CN, 2-methylindole 240.3 Anti-H. pylori

Q & A

Q. What are the optimal synthetic routes for 3-bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole, and how can reaction yields be improved?

The synthesis of brominated thiadiazoles often involves nucleophilic substitution or coupling reactions. For example, alkylation of thiol-containing intermediates with bromoalkanes (e.g., bromopropane) under basic conditions (K₂CO₃/NaOH) is a common strategy . To improve yields:

  • Use anhydrous solvents (DMF, DMSO) to minimize hydrolysis of reactive intermediates.
  • Optimize stoichiometry via factorial design (e.g., varying equivalents of brominating agents and reaction time) .
  • Monitor reaction progress with TLC or HPLC to identify byproducts and adjust conditions dynamically .

Q. How can the structural identity of this compound be confirmed?

A multi-technique approach is essential:

  • Elemental analysis to verify stoichiometry.
  • 1H/13C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons) .
  • IR spectroscopy to detect functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion validation and fragmentation pattern analysis .

Q. What safety precautions are critical when handling brominated thiadiazoles?

Brominated compounds often exhibit toxicity and reactivity. Key precautions include:

  • Use glove boxes or fume hoods to avoid inhalation/contact .
  • Store under inert gas (argon) to prevent degradation.
  • Employ quenching protocols for excess brominating agents (e.g., sodium thiosulfate for Br₂ neutralization) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Quantum mechanical calculations (DFT, Hartree-Fock) can model reaction pathways:

  • Calculate activation energies for bromine substitution at different positions .
  • Simulate electron density maps to identify nucleophilic/electrophilic sites .
  • Use software like COMSOL Multiphysics to optimize reaction parameters (temperature, solvent polarity) before lab trials .

Q. What strategies resolve contradictory data in mechanistic studies of brominated thiadiazoles?

Contradictions (e.g., unexpected byproducts or kinetic anomalies) require:

  • Isotopic labeling : Introduce ²H or ¹³C to trace reaction pathways .
  • In-situ monitoring : Raman spectroscopy or flow-NMR to capture transient intermediates .
  • Meta-analysis : Compare findings with structurally similar compounds (e.g., 5-bromo-3-methyl-1,2,4-thiadiazole ) to identify trends or outliers.

Q. How can this compound be functionalized for applications in medicinal chemistry?

Targeted derivatization approaches include:

  • Suzuki-Miyaura coupling to replace bromine with aryl/heteroaryl groups .
  • Click chemistry (e.g., azide-alkyne cycloaddition) to append bioactive moieties .
  • Evaluate bioactivity via molecular docking against protein targets (e.g., kinases or enzymes with sulfur-binding pockets) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Scale-up issues often arise from exothermic reactions or poor solubility:

  • Use microreactors to control heat dissipation in bromination steps .
  • Screen green solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce waste .
  • Apply process analytical technology (PAT) for real-time quality control .

Data Contradiction Analysis Framework

Issue Diagnostic Tools Resolution Strategy
Unstable intermediatesIn-situ IR, stopped-flow kineticsStabilize with ligands (e.g., crown ethers)
Low regioselectivityDFT-based transition state modelingModify directing groups (e.g., sulfonyl vs. carbonyl)
Irreproducible yieldsFactorial design of experiments (DoE)Identify critical variables (e.g., moisture levels)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole

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